molecular formula C21H23N5O2S B2575838 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 886962-90-9

2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B2575838
CAS RN: 886962-90-9
M. Wt: 409.51
InChI Key: PGWKCBSTRNUKOB-UHFFFAOYSA-N
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Description

2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), highlighted the impact of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activity. This suggests potential research applications of related compounds in developing materials with specific structural properties and investigating their antioxidant capabilities (Chkirate et al., 2019).

Crystal Structure Analysis

The crystal structure analysis of a compound with a 1,2,4-triazine core by Fun et al. (2011) showcases the importance of understanding the spatial arrangement for chemical behavior prediction. Such analyses are crucial for the development of new materials and drugs, offering insights into molecular interactions and stability (Fun et al., 2011).

Antimicrobial Studies

Lahtinen et al. (2014) synthesized sulfanilamide derivatives and performed antimicrobial studies, suggesting that similar compounds could have applications in developing new antimicrobial agents. This research area is critical for addressing the growing concern of antibiotic resistance (Lahtinen et al., 2014).

Green Chemistry for Drug Discovery

The work by Reddy et al. (2014) on the green synthesis of paracetamol analogs highlights the potential of environmentally friendly methodologies in the design and discovery of new drugs. This approach is increasingly important for sustainable development in pharmaceutical research (Reddy et al., 2014).

Glutaminase Inhibitors for Cancer Therapy

Research by Shukla et al. (2012) on the design and synthesis of glutaminase inhibitors reveals potential applications in cancer therapy. By targeting metabolic pathways in cancer cells, such compounds offer a promising direction for the development of new therapeutic strategies (Shukla et al., 2012).

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-3-15-8-10-17(11-9-15)23-19(27)13-29-21-25-24-18(20(28)26(21)22)12-16-6-4-14(2)5-7-16/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWKCBSTRNUKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

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